BAW filters are microelectronic components used in signal processing for frequency selection and filtering. They operate based on the piezoelectric effect, where mechanical vibrations (acoustic waves) are generated and manipulated within a piezoelectric material, such as aluminum nitride (AlN) [, ].
The synthesis of BAW filters involves depositing thin films of piezoelectric materials, like AlN, onto suitable substrates, such as silicon carbide (SiC) []. The specific deposition techniques and parameters used significantly influence the filter's performance characteristics. While the provided abstracts do not detail the synthesis process, they highlight the use of doped and undoped single-crystal AlN for achieving desired filter properties [, ].
Aluminum nitride (AlN) possesses a wurtzite crystal structure, characterized by its hexagonal unit cell. This structure contributes to AlN's piezoelectric properties, making it suitable for BAW filter applications. Doping AlN with specific impurities can alter its electrical and mechanical properties, enabling fine-tuning of the filter's frequency response and bandwidth [].
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